molecular formula C16H12N2OS2 B2474789 (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one CAS No. 444282-48-8

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one

Cat. No.: B2474789
CAS No.: 444282-48-8
M. Wt: 312.41
InChI Key: PMAKCBWGHBBQRK-UVTDQMKNSA-N
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Description

The compound (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a pyridin-2-ylmethylene group at position 5 and a p-tolyl (para-methylphenyl) substituent at position 3, with a Z-configuration at the exocyclic double bond.

Properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-5-7-13(8-6-11)18-15(19)14(21-16(18)20)10-12-4-2-3-9-17-12/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAKCBWGHBBQRK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C16H12N2OS2C_{16}H_{12}N_{2}OS_{2}, with a molecular weight of 312.41 g/mol. It exhibits a thiazolidine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H12N2OS2
Molecular Weight312.41 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from thiazolidinone precursors combined with pyridine derivatives and aldehydes. The synthetic pathway can be optimized for yield and purity through various reaction conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

  • Cell Lines Tested : K-562 (human erythromyeloblastoid leukemia), NCI-H292 (human lung carcinoma).
  • IC50 Values :
    • K-562: 4.25±0.36μg/mL4.25\pm 0.36\,\mu g/mL
    • NCI-H292: 1.38±0.04μg/mL1.38\pm 0.04\,\mu g/mL

These results indicate significant cytotoxic activity, suggesting that the compound could serve as a lead in cancer therapeutics development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In one study, it showed considerable activity against Bacillus subtilis and Candida albicans, indicating its potential as an antibiotic agent . The antimicrobial efficacy is often measured using minimum inhibitory concentration (MIC) assays.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Induction of Apoptosis : Evidence suggests that thiazolidinones can induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies indicate that thiazolidinone derivatives possess antioxidant capabilities, which can protect normal cells from oxidative stress while targeting cancerous cells .

Study 1: Anticancer Evaluation

A recent study conducted on a series of thiazolidinone derivatives, including this compound, demonstrated its effectiveness against multiple cancer types. The study utilized various assays to confirm cytotoxicity and evaluated the compound's effect on cell cycle progression.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolidinones revealed that this compound exhibited significant bactericidal effects against gram-positive bacteria and fungi, suggesting its potential application in treating infections caused by resistant strains .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown the following IC50_{50} values:

  • K-562 Cell Line (human erythromyeloblastoid leukemia): 4.25 ± 0.36 μg/mL
  • NCI-H292 Cell Line (human lung carcinoma): 1.38 ± 0.04 μg/mL

These results indicate that the compound may serve as a lead compound in the development of novel anticancer therapies. The mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that thiazolidinones can induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies indicate that thiazolidinone derivatives possess antioxidant capabilities, which can protect normal cells from oxidative stress while targeting cancerous cells.

Antimicrobial Applications

The antimicrobial potential of this compound has also been explored. The compound has shown considerable activity against various pathogens, including:

  • Bacillus subtilis
  • Candida albicans

The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) assays, confirming its potential as an antibiotic agent.

Study 1: Anticancer Evaluation

A comprehensive study focused on a series of thiazolidinone derivatives, including this compound, evaluated its effectiveness against multiple cancer types. Various assays confirmed cytotoxicity, and flow cytometry was used to analyze the impact on cell cycle progression.

Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of thiazolidinones, revealing significant bactericidal effects against gram-positive bacteria and fungi. This suggests potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidin-4-one derivatives exhibit diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. Below, key analogs are compared based on substituents, synthesis, analytical methods, and biological activity.

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Thiazolidin-4-one Derivatives
Compound ID R3 Substituent R5 Substituent Configuration Yield (%) Key Analytical Methods Biological Activity References
Main Compound p-Tolyl Pyridin-2-ylmethylene Z - - - -
Diethylamino propyl Indole-fluorobenzylidene Z/E mixture 48.8 MS, ¹H NMR Antitumor
p-Tolyl 4-Chlorobenzylidene - 90 ¹H NMR Not specified
Trifluoromethylphenyl Carboxyphenylmethylene - - - CFTR inhibition
2-Ethoxyphenyl 4-Chlorobenzylidene Z - XRD, Hirshfeld surface analysis Not specified
o-Tolyl Hydroxy-isopropylphenyl 2Z,5Z 24 ¹H NMR, HPLC Not specified

Key Observations:

  • Substituent Diversity : The R5 position varies widely, with electron-withdrawing groups (e.g., nitro in ) and aromatic systems (e.g., indole in ) influencing reactivity and biological activity.
  • R3 Substituents: The p-tolyl group in the main compound and enhances lipophilicity compared to polar groups like diethylamino () or ethoxy ().
  • Yields : Higher yields (e.g., 90% in ) are associated with simpler substituents, while complex groups (e.g., hydroxy-isopropylphenyl in ) reduce yields (24%) due to steric hindrance or side reactions .

Crystallographic and Computational Insights

  • Crystal Packing : ’s compound exhibited intermolecular hydrogen bonding (N–H···S and C–H···O), influencing solubility and crystallinity .
  • DFT Studies : used B3LYP/6-31G(d,p) to validate NMR chemical shifts, demonstrating the utility of computational methods in structural confirmation .

Q & A

Basic: What are the standard synthetic routes for (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one?

Answer:
The synthesis typically involves a Knoevenagel condensation between a substituted thiazolidin-4-one precursor and an aromatic aldehyde (e.g., pyridine-2-carbaldehyde). Key steps include:

  • Reacting 3-(p-tolyl)-2-thioxothiazolidin-4-one with pyridin-2-ylmethylene under reflux in ethanol or THF.
  • Using catalytic piperidine or acetic acid to drive the condensation.
  • Purification via column chromatography (hexane/ethyl acetate) or recrystallization .
    Characterization is performed using NMR (to confirm Z-configuration via coupling constants), IR (C=O and C=S stretches at 1700–1720 cm⁻¹ and 1200–1250 cm⁻¹), and mass spectrometry (m/z ~464 for molecular ion) .

Advanced: How can reaction conditions be optimized to enhance the Z-isomer yield?

Answer:

  • Temperature control : Lower temperatures (0–25°C) favor kinetic Z-isomer formation, while higher temperatures promote E-isomer equilibration.
  • Catalyst selection : Protic solvents (e.g., ethanol) with piperidine enhance Z-selectivity via hydrogen-bond stabilization of the transition state .
  • Reaction time monitoring : Use TLC (Rf ~0.3 in hexane/ethyl acetate) to terminate the reaction before isomerization occurs .
  • Steric effects : Bulky substituents on the aldehyde (e.g., p-tolyl) sterically hinder E-configuration formation .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the exocyclic C=CH proton (δ 7.2–7.8 ppm, J = 10–12 Hz for Z-configuration) and thioxo (C=S) carbon at δ 180–190 ppm .
  • IR : Confirm C=O (1700–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and aromatic C-H stretches .
  • LC-MS : Molecular ion peak (m/z ~464) and fragmentation patterns validate molecular weight .

Advanced: How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?

Answer:

  • Variable-temperature NMR : Cool samples to −40°C to slow tautomerization and resolve splitting from rotamers .
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm stereochemistry and rule out tautomeric forms .

Advanced: What methodologies are used to determine the crystal structure of this compound?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMF/ethanol). Use SHELXL for refinement, with H-atom positions optimized using SHELX instructions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .

Advanced: How does Hirshfeld surface analysis aid in understanding intermolecular interactions?

Answer:

  • Quantify contacts : Identify % contributions of H···O/N/S interactions (e.g., 30–40% for thioxo groups) and C-H···π interactions (15–20%) .
  • Fingerprint plots : Differentiate between dominant H-bonding (sharp spikes) and van der Waals interactions (broad regions) .

Basic: How can solubility challenges be addressed during in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Surfactants : Add Tween-80 or Cremophor EL (0.1–1%) for hydrophobic compounds .
  • pH adjustment : Ionize functional groups (e.g., pyridine) by buffering at pH 4–5 .

Advanced: What computational methods predict electronic properties relevant to bioactivity?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* to determine frontier orbitals (HOMO-LUMO gap ~3–4 eV for charge-transfer activity) .
  • Molecular docking : Simulate binding to targets (e.g., α-amylase) using AutoDock Vina, focusing on thioxo and pyridyl interactions .

Advanced: How should biological activity assays be designed to evaluate anticancer potential?

Answer:

  • In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., MCF-7), with IC50 calculated via nonlinear regression .
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Controls : Include cisplatin (positive control) and solvent-only (negative control) .

Advanced: What strategies ensure compound stability under varying storage conditions?

Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Light protection : Use amber vials to prevent photolysis of the thioxo group .
  • Lyophilization : Improve long-term stability by removing water (residual moisture <1%) .

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